Cas no 872861-08-0 (N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide structure
872861-08-0 structure
Product name:N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
CAS No:872861-08-0
MF:C23H32N4O3
MW:412.525185585022
CID:5509461
PubChem ID:7162395

N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • F2001-0679
    • N-(2-(diethylamino)ethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
    • N-[2-(diethylamino)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
    • AKOS024619453
    • 872861-08-0
    • N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
    • N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
    • Inchi: 1S/C23H32N4O3/c1-3-25(4-2)15-12-24-23(30)22(29)19-16-27(20-11-7-6-10-18(19)20)17-21(28)26-13-8-5-9-14-26/h6-7,10-11,16H,3-5,8-9,12-15,17H2,1-2H3,(H,24,30)
    • InChI Key: GNMSXHQUIWFCJC-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(C(C(NCCN(CC)CC)=O)=O)C2C=CC=CC1=2)N1CCCCC1

Computed Properties

  • Exact Mass: 412.24744090g/mol
  • Monoisotopic Mass: 412.24744090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6Ų
  • XLogP3: 2.4

N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2001-0679-2μmol
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2001-0679-5μmol
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2001-0679-4mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2001-0679-5mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2001-0679-15mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2001-0679-20mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2001-0679-100mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2001-0679-40mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2001-0679-3mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2001-0679-25mg
N-[2-(diethylamino)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872861-08-0 90%+
25mg
$109.0 2023-05-17

Additional information on N-2-(diethylamino)ethyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide

N-2-(Diethylamino)ethyl-2-Oxo-2-{1-[2-Oxo-2-(Piperidin-1-Yl)Ethyl]-1H-lndol-3-Yl}Acetamide: A Comprehensive Overview

The compound with CAS No 872861-08-0, known as N-2-(diethylamino)ethyl-2-oxyo-2-{1-[2-oxyo-2-(piperidin-1-ylo)ethylo]-1H-lndol3-ylo}acetamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a diethylamino group, a piperidine moiety, and an indole ring system. These structural features contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its indole core, a common structural element in many bioactive molecules, suggests that it may exhibit interesting pharmacological properties. The presence of the piperidine ring further enhances its potential as a modulator of various biological pathways. Researchers have been particularly interested in its ability to interact with key enzymes and receptors, making it a promising candidate for drug discovery efforts.

One of the most intriguing aspects of this compound is its synthesis pathway. The construction of such a complex molecule requires a multi-step approach, often involving advanced techniques such as Suzuki coupling or Stille coupling. These methods allow for precise control over the molecular architecture, ensuring that the final product retains the desired stereochemistry and functionality. The synthesis of N-2-(diethylamino)ethyl... has been optimized in recent years, with several research groups reporting efficient routes to this compound.

In terms of biological activity, this compound has shown promise in preclinical studies. For instance, it has demonstrated moderate inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate neurotransmitter systems makes it a potential candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. While these findings are preliminary, they underscore the importance of further investigation into its pharmacokinetic and pharmacodynamic properties.

The structural complexity of N-2-(diethylamino)ethyl... also presents challenges for researchers. Its large molecular size and hydrophobic nature may limit its bioavailability, necessitating modifications to improve its pharmacokinetic profile. Efforts are currently underway to develop prodrugs or delivery systems that can enhance its solubility and stability in vivo.

From an industrial perspective, the synthesis of this compound on a larger scale remains a significant hurdle. The use of expensive reagents and the need for stringent reaction conditions make it less feasible for mass production at this stage. However, advancements in catalytic technologies and green chemistry practices may offer solutions to these challenges in the near future.

In conclusion, N-2-(diethylamino)ethyl... represents an exciting frontier in chemical research. Its unique structure and potential biological activities make it a valuable tool for exploring new therapeutic avenues. As research continues to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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